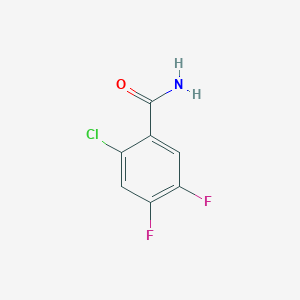

2-氯-4,5-二氟苯甲酰胺

货号 B2468261

CAS 编号:

296274-32-3

分子量: 191.56

InChI 键: MOEBPPAZJWHWLD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

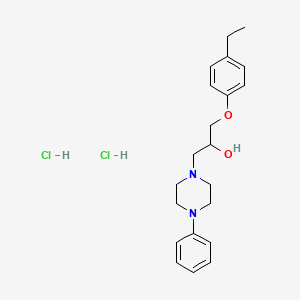

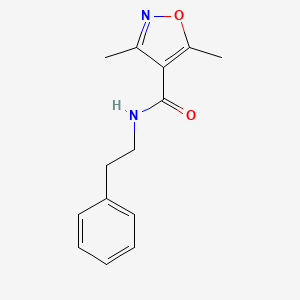

2-Chloro-4,5-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-4,5-difluorobenzamide is 1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorobenzamide is a solid at ambient temperature .科学研究应用

合成和化学性质

- 已经研究了从2,6-二氟苯甲酰胺合成与2-氯-4,5-二氟苯甲酰胺密切相关的化合物的过程,该过程是通过氟化和水解从2,6-二氯苯甲腈合成的。这个过程以其高产率、质量和最小的环境污染(Li Xiu-lian, 2009)而闻名。

杀虫剂合成中的应用

- 研究已经集中在使用2,6-二氟苯甲酰胺合成各种杀虫剂,展示了其在创造类似Teflubenzuron和Novaluron的化合物中的实用性。这些合成强调了2,6-二氟苯甲酰胺在生产高质量、高效杀虫剂中的作用,对环境影响更小(Feng Shi-long, 2006),(Zhang Xiao-jing, 2007)。

电荷密度分析

- 已经研究了类似于2-氯-4,5-二氟苯甲酰胺结构的化合物如4-氟苯甲酰胺的电荷密度分布。这项研究为了解这些化合物在不同应用中的性质提供了见解,这对于理解这些化合物之间的分子间相互作用的性质至关重要(V. R. Hathwar & T. Row, 2011)。

结构和机械性质

- 发现了与2-氯-4,5-二氟苯甲酰胺相关的N-(3,5-二氟苯基)-2,4-二氟苯甲酰胺的多晶形,这对于理解短C-H···F分子间相互作用的作用至关重要。这项研究对于开发具有期望机械性质的材料是至关重要的(P. Mondal et al., 2017)。

药物化学和药物设计

- 对2-氯-5-[(4-氯苯基)磺酰氨基]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物的合成和评价显示了这类化合物在药物发现和开发中的潜力(Samridhi Thakral et al., 2020)。

绿色化学和可持续生产

- 在高温液态水中非催化水解2,6-二氟苯甲腈制备2,6-二氟苯甲酰胺是一种绿色生产技术。这种方法对于减少废水污染和增强化学过程的可持续性具有重要意义(Ren Haoming, 2011)。

安全和危害

属性

IUPAC Name |

2-chloro-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBPPAZJWHWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-difluorobenzamide | |

Synthesis routes and methods

Procedure details

To a solution (20 mL) of 2-chloro-4,5-difluorobenzoic acid (1.0 g) in N,N-dimethylformamide were added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (1.15 g) and N-hydroxysuccinimide (717 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added 28% aqueous ammonia solution (2 mL) under ice-cooling, and the mixture was stirred at room temperature for 30 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-chloro-4,5-difluorobenzamide as a colorless solid (yield: 760 mg, yield: 76%). To a solution (5 mL) of 2-chloro-4,5-difluorobenzamide (300 mg) in N,N-dimethylformamide was added pyridine (0.253 mL), and oxalyl chloride (0.20 mL) was added dropwise thereto under ice-cooling. The reaction mixture was stirred at room temperature for 30 min, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a colorless solid (yield: 250 mg).

Quantity

1.15 g

Type

reactant

Reaction Step One

Yield

76%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)

![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)

![4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2468195.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)